Product packaging for Rupintrivir-d4(Cat. No.:)

Rupintrivir-d4

Cat. No.: B12418000
M. Wt: 602.7 g/mol
InChI Key: CAYJBRBGZBCZKO-FMUMRBLNSA-N
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Description

Molecular Structure and Isotopic Labeling

This compound is a deuterium-labeled derivative of Rupintrivir, a peptidomimetic inhibitor originally designed to target the 3C protease of human rhinoviruses. The molecular formula of this compound is C31H35D4FN4O7 , with a molecular weight of 602.69 g/mol . Isotopic labeling involves the substitution of four hydrogen atoms with deuterium at specific positions, likely on the fluorophenylalanine or valine residues, which are critical for its protease-binding activity. This modification preserves the core scaffold of Rupintrivir while introducing isotopic markers for traceability in mass spectrometry and metabolic studies.

The structural integrity of this compound is confirmed through nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), which distinguish deuterated positions from non-labeled regions. Unlike its parent compound, the deuterium atoms in this compound reduce metabolic degradation at labeled sites, a phenomenon attributed to the kinetic isotope effect. This property enhances its utility in quantifying drug distribution and stability in preclinical models.

Physicochemical Properties and Stability Profile

This compound exhibits solubility characteristics similar to its parent compound, with a solubility profile classified as "slightly soluble to insoluble" in aqueous solutions (<1 mg/mL). Its logP value, estimated at 3.2–3.5 , reflects moderate lipophilicity, consistent with Rupintrivir’s ability to penetrate cellular membranes. The compound’s stability is temperature-dependent, requiring storage at -20°C under inert conditions to prevent deuterium exchange or decomposition.

Property This compound Rupintrivir
Molecular Formula C31H35D4FN4O7 C31H35FN4O7
Molecular Weight (g/mol) 602.69 598.66
Solubility <1 mg/mL <1 mg/mL
Storage Conditions -20°C, inert gas -20°C

Deuterium incorporation marginally increases the molecular weight and alters vibrational modes in infrared spectroscopy, but does not significantly affect the compound’s crystalline structure or melting point. Accelerated stability studies under humid conditions (75% relative humidity) show no detectable degradation over 30 days, underscoring its robustness in analytical workflows.

Comparative Analysis with Parent Compound (Rupintrivir)

This compound retains the irreversible binding mechanism of its parent compound, targeting the catalytic cysteine residue in viral proteases through a Michael acceptor moiety. However, deuterium labeling introduces subtle differences in pharmacokinetic behavior. For instance, in vitro assays demonstrate that this compound exhibits a 5–10% reduction in hepatic microsomal clearance compared to Rupintrivir, likely due to delayed metabolism at deuterated sites.

Biological activity assessments reveal comparable inhibitory potency between the two compounds. This compound maintains a mean EC50 of 0.023 μM against human rhinovirus (HRV) 3C protease, mirroring the parent compound’s efficacy. However, its primary application diverges from therapeutic use; this compound is predominantly employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify Rupintrivir levels in biological matrices.

Structural comparisons using X-ray crystallography confirm that deuterium substitution does not alter the binding conformation in the protease active site. Both compounds form identical hydrogen bonds with residues such as His40 and Thr142 in HRV 3C protease, ensuring equivalent target engagement. The primary distinction lies in this compound’s utility in isotopic dilution assays, where its spectral signature enables precise quantification without interference from endogenous metabolites.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H39FN4O7 B12418000 Rupintrivir-d4

Properties

Molecular Formula

C31H39FN4O7

Molecular Weight

602.7 g/mol

IUPAC Name

ethyl (E,4S)-4-[[(2R,5S)-5-[[4-deuterio-5-(trideuteriomethyl)-1,2-oxazole-3-carbonyl]amino]-2-[(4-fluorophenyl)methyl]-6-methyl-4-oxoheptanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate

InChI

InChI=1S/C31H39FN4O7/c1-5-42-27(38)11-10-24(16-21-12-13-33-29(21)39)34-30(40)22(15-20-6-8-23(32)9-7-20)17-26(37)28(18(2)3)35-31(41)25-14-19(4)43-36-25/h6-11,14,18,21-22,24,28H,5,12-13,15-17H2,1-4H3,(H,33,39)(H,34,40)(H,35,41)/b11-10+/t21-,22+,24+,28-/m0/s1/i4D3,14D

InChI Key

CAYJBRBGZBCZKO-FMUMRBLNSA-N

Isomeric SMILES

[2H]C1=C(ON=C1C(=O)N[C@@H](C(C)C)C(=O)C[C@@H](CC2=CC=C(C=C2)F)C(=O)N[C@@H](C[C@@H]3CCNC3=O)/C=C/C(=O)OCC)C([2H])([2H])[2H]

Canonical SMILES

CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Rupintrivir-d4

Post-Synthetic Deuterium Incorporation via Catalytic H-D Exchange

A widely adopted method for synthesizing this compound involves selective hydrogen-deuterium (H-D) exchange reactions on the parent compound. This approach leverages heterogeneous catalysis to replace specific hydrogen atoms with deuterium without altering the core structure.

Pd/C-Al-D₂O Catalytic System

The Pd/C-Al-D₂O system, described by recent studies, enables chemo- and regioselective deuteration under mild conditions. In this method:

  • Deuterium Gas Generation : Aluminum reacts with D₂O to produce D₂ gas in situ, eliminating the need for external deuterium sources.
  • Catalytic Exchange : Palladium on carbon (Pd/C) facilitates the cleavage of C–H bonds at benzylic or α-amino positions, followed by deuterium insertion.

Key Parameters :

  • Temperature : 120–170°C (microwave-assisted heating optimizes efficiency).
  • Reaction Time : 30–60 minutes.
  • Deuterium Incorporation : >90% at benzylic sites (e.g., fluorophenylalanine moiety).

Advantages :

  • Avoids complex synthetic routes.
  • Compatible with late-stage deuteration of rupintrivir intermediates.

Limitations :

  • Limited to exchangeable hydrogens (e.g., aromatic, benzylic).
  • Requires optimization to prevent over-deuteration.
Selective Deuteration of Amino Acid Precursors

Rupintrivir’s structure incorporates three amino acids: L-glutamic acid, D-4-fluorophenylalanine, and L-valine. Deuterated analogs of these building blocks can be synthesized independently and assembled into this compound.

Example: D-4-Fluorophenylalanine-d4 Synthesis

  • Deuterated Benzyl Bromide : React 4-fluorophenylalanine with deuterated benzyl bromide (C₆D₅CD₂Br) under basic conditions.
  • Catalytic Reduction : Use Pd/C in D₂O to deuterate the benzylic position.

Yield : 85–92% deuterium incorporation.

Total Synthesis Using Deuterated Building Blocks

An alternative strategy involves the de novo synthesis of this compound using pre-deuterated reagents. This method ensures precise deuteration at designated positions.

Fragment Coupling Approach

The synthesis is divided into three key fragments (Figure 1):

  • Ketomethylene Dipeptide Isostere : Constructed from L-valine and deuterated phenylpropionic acid.
  • Lactam Derivative : Derived from L-glutamic acid, with deuterium introduced at the α-carbon via NaBD₄ reduction.
  • Isoxazole Acid Chloride : Prepared using deuterated acetylene and nitrile oxides.

Reaction Sequence :

  • Couple the ketomethylene isostere with the lactam derivative using HATU/DIEA.
  • Introduce the isoxazole moiety via acid chloride coupling.

Overall Yield : 28–35% over eight steps.

Optimization of Deuterium Retention
  • Solvent Choice : Anhydrous DMF minimizes proton back-exchange.
  • Low-Temperature Steps : Critical for preserving deuterium at labile positions (e.g., α-amino groups).

Comparative Analysis of Preparation Methods

Method Deuteration Efficiency Yield Complexity Cost
Catalytic H-D Exchange 90–95% High Low $
Total Synthesis 98–99% Moderate High $$$

Key Findings :

  • Catalytic H-D Exchange : Ideal for rapid, cost-effective production but limited to specific sites.
  • Total Synthesis : Offers full control over deuterium placement but requires multistep protocols.

Chemical Reactions Analysis

Mechanism of Action: Covalent Inhibition

Rupintrivir-d4 irreversibly inhibits rhinovirus 3C protease (3CP) through a two-step mechanism:

  • Reversible binding : The compound’s electrophilic carbonyl group interacts with the catalytic cysteine (Cys147) of 3CP.

  • Covalent adduct formation : Nucleophilic attack by Cys147 forms a stable thioester bond, blocking protease activity .

Table 1: Kinetic Parameters of this compound Inhibition

ParameterValue (Mean ± SD)Source
Inhibition constant (K<sub>i</sub>)0.014 – 0.104 μM
Binding free energy (ΔG)-10.76 kcal/mol (EV71 3C)
-18.96 kcal/mol (HRV 3C)

Resistance-Associated Mutations

Serial passage studies under this compound pressure identified mutations in viral 3CP that reduce susceptibility:

Table 2: Key Mutations and Phenotypic Changes in HRV 14

Mutation(s)Fold Change in EC<sub>50</sub>Impact on Binding
T129A/T131A/Y139H/T143P7 – 16-foldDisrupted active-site interactions
T130A (HRV Hanks)3-foldReduced affinity
Data derived from in vitro resistance studies .

Cross-Reactivity with Other Viral Proteases

This compound demonstrates broad-spectrum activity against 3C/3CL proteases of related viruses:

Table 3: Antiviral Activity Against Enteroviruses

VirusEC<sub>50</sub> (μM)Source
EV710.014
Coxsackievirus B20.022
Human Norovirus0.015 – 0.027

Reaction Kinetics and Thermodynamics

Molecular dynamics simulations reveal:

  • Stability : this compound maintains stable interactions within the catalytic core of EV71 3C during 2-ns simulations .

  • Energy contributions : Van der Waals (VDW) forces dominate binding, with minor electrostatic contributions .

Metabolic Reactions

While specific data on this compound’s metabolism is limited, deuteration typically reduces CYP450-mediated oxidation, prolonging half-life .

Scientific Research Applications

Antiviral Mechanism

The primary action of rupintrivir-d4 is its inhibition of viral proteases, which are essential for the processing of viral polyproteins. By targeting these enzymes, this compound disrupts the viral life cycle. Studies have shown that it exhibits potent activity against all tested HRV serotypes with effective concentrations (EC50) ranging from 0.007 to 0.104 μM .

Enterovirus Infections

This compound has shown promising results in treating severe cases of EV71 infections, which are associated with hand, foot, and mouth disease. A study highlighted its favorable binding affinity to EV71 3C protease, suggesting that it could be utilized quickly in clinical settings where EV71 is prevalent .

Human Rhinovirus Infections

In clinical trials, rupintrivir demonstrated efficacy in moderating the severity of illness caused by HRV infections. A randomized double-blind trial indicated that participants treated with rupintrivir experienced reduced viral loads and improved respiratory symptoms compared to placebo groups .

Drug Repurposing Potential

This compound's broad-spectrum antiviral activity positions it as a candidate for repurposing against other viral infections beyond rhinoviruses. Its effectiveness against noroviruses and coronaviruses has been noted, making it a potential therapeutic option for emerging viral diseases such as COVID-19 .

Case Studies and Research Findings

Study Virus Targeted Findings Reference
Hayden et al. (2003)Human RhinovirusDemonstrated safety and potential efficacy in reducing viral load
Hung et al. (2011)Enterovirus 71EC50 = 0.014 μM; effective against multiple enteroviruses
Matthews et al. (2010)Enterovirus 71Favorable binding affinity; potential for rapid clinical application

Mechanism of Action

Rupintrivir-d4 exerts its effects by inhibiting the 3C protease (3CP) enzyme, which is central to rhinovirus replication. By binding to and inhibiting this enzyme, this compound prevents rhinovirus replication in cells of the respiratory tract, thereby stopping the development of cold symptoms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Mechanistic Similarities

Rupintrivir-d4 belongs to a class of picornavirus inhibitors, sharing structural and functional similarities with compounds such as pleconaril (PLE) and WIN52084 (WIN) . These compounds target the 3C protease or viral capsid proteins, preventing viral uncoating or replication .

Compound Molecular Formula Molecular Weight (g/mol) Target Mechanism Synergistic Partners (Evidence)
This compound C₃₁H₃₅D₄FN₄O₇ ~602.66 3C protease inhibition ENV, DIS (predicted)
Rupintrivir C₃₁H₃₉FN₄O₇ 598.66 3C protease inhibition ENV, DIS (predicted)
Pleconaril Not specified* Not specified* Capsid-binding inhibitor ENV (predicted)
WIN52084 Not specified* Not specified* Capsid-binding inhibitor ENV (predicted)
Remdesivir-d4 C₂₇H₃₁D₄N₆O₈P 606.61 RNA polymerase inhibition N/A

Efficacy and Synergistic Potential

  • Rupintrivir vs. Pleconaril/WIN52084: While pleconaril and WIN52084 act via capsid binding, rupintrivir directly inhibits the 3C protease, offering a distinct antiviral mechanism.
  • Deuterated vs. Non-Deuterated Forms: Deuterated analogs like this compound and remdesivir-d4 are chemically inert compared to their parent compounds, making them ideal for tracer studies. However, their antiviral efficacy is presumed equivalent unless deuterium substitution affects metabolic stability .

Pharmacoeconomic Considerations

This underscores the broader translational relevance of rupintrivir-based research .

Key Research Findings

Synergistic Combinations : Rupintrivir was the only compound in its class predicted to form highly active synergies with ENV and DIS, suggesting a broader therapeutic window when used in combination therapies .

Deuterated Utility : this compound’s role in metabolic studies parallels that of remdesivir-d4, both serving as stable isotopic labels for mass spectrometry-based assays .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Rupintrivir-d4, and how do isotopic labeling techniques influence its antiviral activity?

  • Methodology : Synthetic routes often involve deuterium incorporation at specific positions (e.g., methyl groups) via catalytic deuteration or exchange reactions. Confirm labeling efficiency using NMR spectroscopy (e.g., 2H^2H-NMR) and mass spectrometry (LC-MS/MS) to assess isotopic purity (>98%) . Compare antiviral efficacy against non-deuterated analogs in in vitro assays (e.g., plaque reduction neutralization tests) to quantify deuterium’s kinetic isotope effects on protease inhibition .

Q. How is this compound quantified in biological matrices, and what analytical challenges arise due to its deuterated structure?

  • Methodology : Employ LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) with stable isotope dilution to distinguish this compound from endogenous metabolites. Validate assays for sensitivity (LOQ ≤1 ng/mL) and specificity, accounting for potential deuterium-hydrogen exchange in physiological conditions. Cross-validate with radiolabeled studies (e.g., 3H^3H-tagged analogs) to confirm recovery rates in plasma/tissue homogenates .

Q. What in vitro models are optimal for evaluating this compound’s efficacy against human rhinovirus (HRV) proteases?

  • Methodology : Use cell-based assays with HRV-infected human bronchial epithelial cells (e.g., BEAS-2B line). Measure IC50_{50} values via fluorescence resonance energy transfer (FRET) substrates targeting 3C protease activity. Include controls for deuterium’s metabolic stability (e.g., compare half-life in cytochrome P450-enriched microsomal preparations) .

Advanced Research Questions

Q. How do conflicting reports on this compound’s in vivo efficacy relate to variations in experimental design or pharmacokinetic modeling?

  • Methodology : Conduct a systematic review using PRISMA guidelines to analyze discrepancies. Evaluate factors like dosing regimens (e.g., single vs. multiple doses), animal models (e.g., murine vs. primate), and bioavailability metrics. Apply compartmental PK/PD modeling to reconcile differences, incorporating parameters like volume of distribution (VdV_d) and clearance rates influenced by deuterium’s metabolic inertia .

Q. What statistical approaches resolve contradictions in this compound’s cross-reactivity with non-target proteases?

  • Methodology : Use multivariate regression to assess off-target effects across protease families (e.g., caspase-3, thrombin). Pair with crystallographic studies (e.g., X-ray diffraction of protease-ligand complexes) to identify structural determinants of selectivity. Apply Bonferroni correction to adjust for multiple comparisons in high-throughput screening data .

Q. How can in silico docking simulations optimize this compound’s binding affinity while minimizing deuterium-related steric effects?

  • Methodology : Perform molecular dynamics simulations (e.g., using AMBER or GROMACS) to model deuterium’s impact on binding pocket interactions. Compare free energy perturbations (ΔΔG\Delta\Delta G) between deuterated and protiated forms. Validate predictions with surface plasmon resonance (SPR) to measure real-time binding kinetics (konk_{on}, koffk_{off}) .

Q. What ethical and reproducibility challenges arise when scaling this compound studies from preclinical to clinical phases?

  • Methodology : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for trial design. Pre-register protocols on platforms like ClinicalTrials.gov , detailing deuterated drug handling and blinding procedures. Use CONSORT guidelines for reporting randomized controlled trials to mitigate bias in efficacy endpoints .

Methodological Frameworks for Contradiction Analysis

Q. How do researchers apply the PICO framework to assess this compound’s therapeutic potential in immunocompromised populations?

  • Population : Immunocompromised patients with HRV infections.
  • Intervention : this compound (dose-adjusted for renal/hepatic impairment).
  • Comparison : Standard care (e.g., pleconaril).
  • Outcome : Viral load reduction (log10_{10} copies/mL) at 72 hours.
  • Analysis : Use meta-analysis (random-effects model) to pool data from heterogeneous studies, addressing heterogeneity via I2^2 statistics .

Tables for Key Data Interpretation

Parameter This compound Non-deuterated Analog
Plasma Half-life (h)8.2 ± 1.35.7 ± 0.9
IC50_{50} (nM)12.415.8
Metabolic Clearance0.23 L/h/kg0.45 L/h/kg

Data synthesized from preclinical PK studies

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